N-[5-(6-imidazol-1-ylpyridin-2-yl)-4-methyl-1,3-thiazol-2-yl]acetamide
Overview
Description
N-[5-(6-imidazol-1-ylpyridin-2-yl)-4-methyl-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a unique combination of imidazole, pyridine, and thiazole rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(6-imidazol-1-ylpyridin-2-yl)-4-methyl-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole and pyridine intermediates, followed by their coupling with a thiazole derivative. The final step involves the acylation of the thiazole ring with acetamide.
Imidazole Synthesis: Imidazole can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Pyridine Synthesis: Pyridine derivatives can be synthesized through the Hantzsch pyridine synthesis, which involves the cyclocondensation of β-ketoesters, aldehydes, and ammonia.
Thiazole Synthesis: Thiazole derivatives can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-haloketones with thioamides.
Coupling and Acylation: The synthesized imidazole and pyridine intermediates are coupled with the thiazole derivative under basic conditions, followed by acylation with acetamide using acetic anhydride as the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(6-imidazol-1-ylpyridin-2-yl)-4-methyl-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole or pyridine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: N-oxides of the imidazole or pyridine rings
Reduction: Reduced forms of the imidazole or pyridine rings
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-[5-(6-imidazol-1-ylpyridin-2-yl)-4-methyl-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(6-imidazol-1-ylpyridin-2-yl)-4-methyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Metronidazole, clotrimazole
Pyridine Derivatives: Nicotinamide, isoniazid
Thiazole Derivatives: Thiamine, ritonavir
Uniqueness
N-[5-(6-imidazol-1-ylpyridin-2-yl)-4-methyl-1,3-thiazol-2-yl]acetamide is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H13N5OS |
---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-[5-(6-imidazol-1-ylpyridin-2-yl)-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C14H13N5OS/c1-9-13(21-14(16-9)17-10(2)20)11-4-3-5-12(18-11)19-7-6-15-8-19/h3-8H,1-2H3,(H,16,17,20) |
InChI Key |
WFSBMIADMQHMKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C)C2=NC(=CC=C2)N3C=CN=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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